molecular formula C12H17N B8315688 2,5-Dimethyl-N-(2-methyl-2-propenyl)benzeneamine

2,5-Dimethyl-N-(2-methyl-2-propenyl)benzeneamine

Cat. No.: B8315688
M. Wt: 175.27 g/mol
InChI Key: UMPQTJHXPZITAJ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-(2-methyl-2-propenyl)benzeneamine is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

2,5-dimethyl-N-(2-methylprop-2-enyl)aniline

InChI

InChI=1S/C12H17N/c1-9(2)8-13-12-7-10(3)5-6-11(12)4/h5-7,13H,1,8H2,2-4H3

InChI Key

UMPQTJHXPZITAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC(=C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-(2,5-dimethylphenyl)-2,2,2-trifluoroacetoamide (5.87 g, 27.0 mmol) in acetone (50 ml) were added potassium iodide (4.49 g 27.0 mmol), 3-chloro-2-methyl-1-propene (8.0 ml, 81 mmol) and pulverized 85% potassium hydroxide (5.3 g, 80 mmol), and the mixture was heated under reflux for 1 hour. Water was added to the reaction mixture and the mixture was extracted twice with hexane. The organic layers were combined, washed with water and saturated brine, dried over magnesium sulfate, filtered and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=100:1, followed by 50:1) to obtain 4.11 g of the title compound.
Quantity
5.87 g
Type
reactant
Reaction Step One
Quantity
4.49 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
87%

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